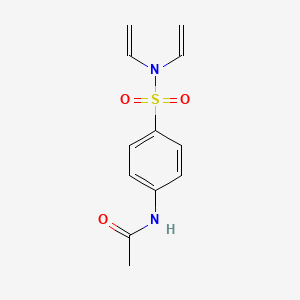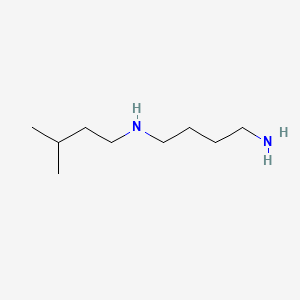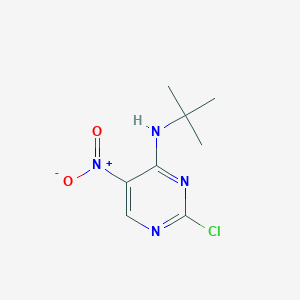![molecular formula C3HAgF6O4S2 B13782467 Silver, [bis[(trifluoromethyl)sulfonyl-kappaO]methanato]- CAS No. 68785-05-7](/img/structure/B13782467.png)
Silver, [bis[(trifluoromethyl)sulfonyl-kappaO]methanato]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silver, [bis[(trifluoromethyl)sulfonyl-kappaO]methanato]- is a silver-based salt widely used in various scientific and industrial applications. This compound is known for its role as a catalyst in organic synthesis and its use in the extraction and separation of olefins.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Silver, [bis[(trifluoromethyl)sulfonyl-kappaO]methanato]- typically involves the reaction of silver salts with bis(trifluoromethylsulfonyl)methane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require heating to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters .
化学反应分析
Types of Reactions
Silver, [bis[(trifluoromethyl)sulfonyl-kappaO]methanato]- undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions involving this compound typically use reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetonitrile, dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield silver oxide, while reduction reactions can produce silver nanoparticles .
科学研究应用
Silver, [bis[(trifluoromethyl)sulfonyl-kappaO]methanato]- has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis, particularly in the regioselective alkylation of indole derivatives.
Biology: Employed in the study of biological systems due to its ability to interact with various biomolecules.
Medicine: Investigated for its potential antimicrobial properties and its use in drug delivery systems.
作用机制
The mechanism of action of Silver, [bis[(trifluoromethyl)sulfonyl-kappaO]methanato]- involves its interaction with molecular targets through its silver ion. The compound can act as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from other molecules. This interaction can lead to the formation of new chemical bonds and the stabilization of reaction intermediates .
相似化合物的比较
Similar Compounds
- Silver bis(trifluoromethanesulfonyl)imide
- Silver bis(trifluoromethylsulfonyl)amide
- Silver triflimide
Uniqueness
Silver, [bis[(trifluoromethyl)sulfonyl-kappaO]methanato]- is unique due to its specific structure and the presence of the trifluoromethylsulfonyl groups, which enhance its stability and reactivity. Compared to similar compounds, it offers distinct advantages in terms of catalytic efficiency and selectivity in organic synthesis .
属性
CAS 编号 |
68785-05-7 |
|---|---|
分子式 |
C3HAgF6O4S2 |
分子量 |
387.0 g/mol |
IUPAC 名称 |
silver;trifluoro(trifluoromethylsulfonylmethylsulfonyl)methane |
InChI |
InChI=1S/C3HF6O4S2.Ag/c4-2(5,6)14(10,11)1-15(12,13)3(7,8)9;/h1H;/q-1;+1 |
InChI 键 |
QZUNVPNFXXKFPD-UHFFFAOYSA-N |
规范 SMILES |
[CH-](S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F.[Ag+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-Cyano-N''-[3-(trimethoxysilyl)propyl]guanidine](/img/structure/B13782392.png)












